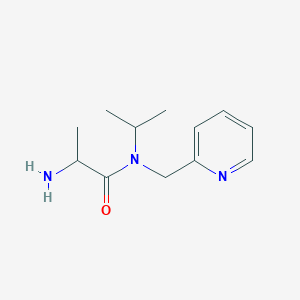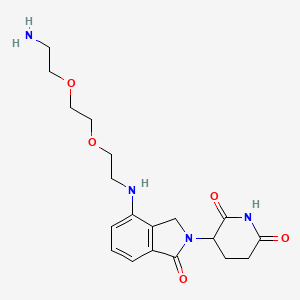
3-(4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the isoindolinone core: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the piperidine-2,6-dione moiety: This step involves the reaction of the isoindolinone core with a suitable piperidine derivative.
Attachment of the aminoethoxyethoxyethylamino side chain: This is typically done through nucleophilic substitution reactions, where the amino group reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the amino and ether groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.
Applications De Recherche Scientifique
3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in industrial processes.
Mécanisme D'action
The mechanism of action of 3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-aminoethoxy)ethoxy]ethanol: A related compound with similar functional groups.
3-[2-(2-aminoethoxy)ethoxy]propanoic acid: Another compound with a similar structure but different functional groups.
Uniqueness
3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H26N4O5 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
3-[7-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H26N4O5/c20-6-8-27-10-11-28-9-7-21-15-3-1-2-13-14(15)12-23(19(13)26)16-4-5-17(24)22-18(16)25/h1-3,16,21H,4-12,20H2,(H,22,24,25) |
Clé InChI |
IFTILBRDIAXLKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine](/img/structure/B14776737.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14776741.png)
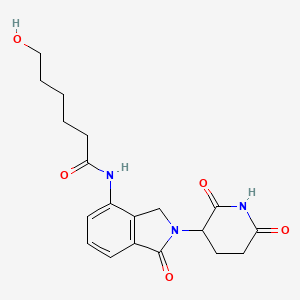
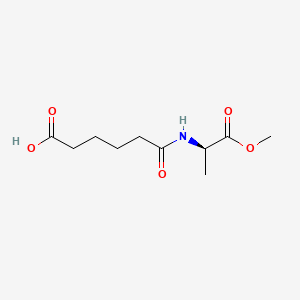
![1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone](/img/structure/B14776758.png)
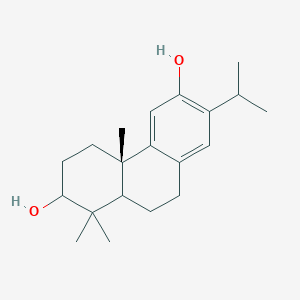
![2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid](/img/structure/B14776777.png)
amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamido]methanesulfonic acid](/img/structure/B14776785.png)




![(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole;sulfane](/img/structure/B14776839.png)
